molecular formula C6H5ClN4 B14849562 3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine

3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine

Cat. No.: B14849562
M. Wt: 168.58 g/mol
InChI Key: GHDAXRNONIRUER-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a pyrrole ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylpyrrole with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of certain kinases by binding to the active site and blocking substrate access. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine stands out due to its unique combination of chlorine and methyl groups, which enhance its chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its effectiveness as a kinase inhibitor make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

3-chloro-6-methyl-5H-pyrrolo[2,3-e][1,2,4]triazine

InChI

InChI=1S/C6H5ClN4/c1-3-2-4-5(8-3)9-6(7)11-10-4/h2H,1H3,(H,8,9,11)

InChI Key

GHDAXRNONIRUER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(N=N2)Cl

Origin of Product

United States

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